
β-Amyloid (1-8) Peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
β-Amyloid peptide (1-42) aggregation results in the formation of neurotoxic fibrils or globular oligomers. This peptide is the control compound for tests that use Cayman’s β-Amyloid (1-8, A2V) Peptide. The use of these peptides along with β-amyloid (1-40 or 1-42) peptides may provide guidance in developing β-amyloid peptide aggregation inhibitors.
化学反应分析
SPPS Protocol
-
Resin functionalization : PEG-PS resin functionalized with HMPA linker (0.1 mmol scale) for Fmoc/Boc chemistry .
-
Deprotection : Fmoc removal using 2% DBU (v/v) in DMF for 5 min, transitioning to 20% piperidine in DMF (v/v) to prevent aspartamide formation at Asp7 .
-
Coupling : Activated amino acids (e.g., HBTU/DIPEA or BOP/DIPEA) in DMF/DMSO (3:1 ratio) for enhanced solubility and reduced aggregation .
-
Cleavage : TFA/water/EDT/TIPS (94:2.5:2.5:1 v/v/v/v) for 3 h, followed by lyophilization (40% yield) .
Key Challenges
-
Truncation products : Aβ<sub>18–42</sub> and Aβ<sub>26–42</sub> impurities form due to incomplete coupling, mitigated via gel-filtration HPLC in HFIP .
-
Purification : RP-HPLC removes benzylated Aβ<sub>1–42</sub> and other by-products (>90% purity) .
Aggregation Reactions
Aβ<sub>1–8</sub> exhibits aggregation dynamics influenced by structural and environmental factors:
Structural Drivers
Region | Sequence | Structural Feature |
---|---|---|
N-terminal | DAEFRHDS | Predominantly α-helical in solution |
Hydrophobic core | LVFFAED | Forms β-sheet motifs under aggregation |
Environmental Modulators
Factor | Effect on Aggregation |
---|---|
pH 5.0–7.4 | Accelerates fibril formation |
High ionic strength | Promotes oligomerization via charge screening |
DMSO (10% v/v) | Suppresses β-sheet formation |
Biochemical Processing
Aβ<sub>1–8</sub> is generated via amyloidogenic APP processing :
-
β-secretase cleavage : BACE1 cleaves APP at Asp1, producing sAPPβ and C99 .
-
γ-secretase cleavage : Further processing of C99 releases Aβ fragments, including Aβ<sub>1–8</sub> .
Pathway Selectivity
-
Swedish mutation (KM/NL) : Increases BACE1 affinity, elevating Aβ<sub>1–8</sub> production .
-
A673T variant : Reduces BACE1 binding, decreasing Aβ levels .
Immunochemical Interactions
Aβ<sub>1–8</sub> serves as an epitope for antibodies targeting amyloid plaques:
Antibody Binding
Antibody | Epitope | Affinity (K<sub>D</sub>) | Function |
---|---|---|---|
12A11 (IgG2b) | Aβ<sub>3–7</sub> | 500 pM | Promotes microglial clearance |
12B4 (IgG2a) | Aβ<sub>3–7</sub> | 50 pM | Enhances plaque degradation |
Post-Translational Modifications
常见问题
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying β-Amyloid (1-8) to ensure minimal batch-to-batch variability?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for producing β-Amyloid (1-8). To minimize variability:
- Use high-purity Fmoc-protected amino acids and optimize coupling efficiency via double couplings for hydrophobic residues (e.g., phenylalanine, valine).
- Purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity (>95%) using mass spectrometry (MS) and analytical HPLC .
- For sensitive assays (e.g., receptor binding), request peptide content analysis and trifluoroacetic acid (TFA) removal (<1%) to avoid interference .
Q. How can researchers confirm the structural integrity of synthetic β-Amyloid (1-8) post-synthesis?
- Methodological Answer : Combine circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to assess secondary structure.
- CD spectra should show a random coil conformation in aqueous buffers (pH 7.4), with a negative peak near 200 nm.
- NMR can resolve residue-specific conformational dynamics, ensuring absence of unintended β-sheet formation during storage .
- Aggregation-prone batches can be identified via dynamic light scattering (DLS) or Thioflavin T (ThT) fluorescence assays .
Advanced Research Questions
Q. How should experimental designs be optimized to study β-Amyloid (1-8)'s interaction with receptors like TREM2?
- Methodological Answer : Use co-crystallization and surface plasmon resonance (SPR):
- Co-crystallize β-Amyloid (1-8) with TREM2 extracellular domains (e.g., MBP-TREM2 fusion proteins) at a molar ratio of 18:1. Resolve structures to <2 Å resolution using X-ray crystallography (e.g., PEG 4000/sodium citrate conditions) .
- For binding kinetics, immobilize TREM2 on SPR chips and measure real-time association/dissociation rates at varying peptide concentrations (10–100 μM) .
Q. How can contradictory data on β-Amyloid (1-8)'s neurotoxic effects be resolved in vitro?
- Methodological Answer : Contradictions often arise from aggregation state differences. Standardize protocols:
- Pre-incubate peptides in 1% NH4OH for solubilization, then dilute in PBS to 1 mg/mL. Monitor β-sheet formation via CD or FTIR pre-experiment .
- Use ultracentrifugation (100,000 × g, 1 hr) to separate oligomers (supernatant) from fibrils (pellet). Test toxicity in neuronal cultures using lactate dehydrogenase (LDH) assays .
Q. What computational approaches are effective for modeling β-Amyloid (1-8)'s aggregation dynamics?
- Methodological Answer : Employ molecular dynamics (MD) simulations with explicit solvent models:
- Simulate peptide self-assembly in physiological pH (7.4) and low ionic strength buffers. Use GROMACS or AMBER with CHARMM36 force fields.
- Analyze free energy landscapes to identify aggregation nuclei. Validate predictions with experimental DLS and TEM data .
Q. How do post-translational modifications (PTMs) like citrullination impact β-Amyloid (1-8)'s functional properties?
- Methodological Answer : Use enzymatic or chemical modification followed by functional assays:
- Citrullinate arginine residues via peptidylarginine deiminases (PADs). Confirm via MALDI-TOF MS and antibody-based detection (e.g., anti-citrulline ELISA).
- Compare modified vs. wild-type peptides in microglial phagocytosis assays (e.g., HMC3 cells) to assess immune modulation .
Q. Can β-Amyloid (1-8) cross-seed aggregation of longer amyloidogenic peptides (e.g., Aβ1-42)?
- Methodological Answer : Design cross-seeding experiments:
属性
分子量 |
975.96 |
---|---|
同义词 |
Aβ (1-8) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。